2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
2-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide typically involves multiple steps, starting with the formation of the core dibenzo[b,f][1,4]oxazepine structure. The process may include:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: : This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: : Fluorination can be performed using reagents such as Selectfluor or DAST (Diethylaminosulfur trifluoride).
Attachment of the Benzamide Group:
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance productivity and maintain consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Sodium hydride (NaH) as a base, followed by the addition of a nucleophile.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted benzamides or ethers.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : It may serve as a ligand in biochemical assays to study protein interactions.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific receptors or enzymes.
Industry: : Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 2-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-2-yl)benzamide
2-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Uniqueness
2-Fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is unique due to its specific structural features, such as the presence of the fluorine atom and the oxo group on the dibenzo[b,f][1,4]oxazepine ring
Properties
IUPAC Name |
2-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3/c21-15-6-2-1-5-13(15)19(24)22-12-9-10-17-14(11-12)20(25)23-16-7-3-4-8-18(16)26-17/h1-11H,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQIGQDLMRVOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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